The compound can be classified as an aromatic carboxylic acid, specifically a substituted benzoic acid. The presence of the pyridine ring adds to its heterocyclic nature, which is often associated with biological activity. It is also relevant in the development of various pharmaceutical formulations, as indicated by patents and scientific literature .
The synthesis of 3-(6-Methylpyridin-3-yl)benzoic acid can be achieved through several methods, typically involving the functionalization of benzoic acid derivatives or pyridine compounds.
These synthetic routes are characterized by moderate to high yields depending on the reaction conditions and the reactivity of the starting materials .
The molecular structure of 3-(6-Methylpyridin-3-yl)benzoic acid consists of a benzoic acid core (a benzene ring with a carboxylic acid group) substituted at one position by a 6-methylpyridine moiety.
The presence of the methyl group on the pyridine ring influences both the electronic properties and sterics, potentially enhancing its biological activity .
3-(6-Methylpyridin-3-yl)benzoic acid participates in various chemical reactions due to its functional groups:
These reactions are significant for developing derivatives that may exhibit enhanced pharmacological properties .
The mechanism of action for 3-(6-Methylpyridin-3-yl)benzoic acid is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. The carboxylic acid group may facilitate hydrogen bonding or ionic interactions with active sites in proteins, while the pyridine moiety may participate in π-stacking or coordination interactions.
Further studies are necessary to clarify these mechanisms and their implications in therapeutic contexts .
These properties influence its handling and application in both laboratory and industrial settings .
3-(6-Methylpyridin-3-yl)benzoic acid has several notable applications:
Its diverse applications highlight its significance in both research and practical contexts .
3-(6-Methylpyridin-3-yl)benzoic acid is a bifunctional aromatic compound featuring a benzoic acid moiety linked via a direct carbon-carbon bond to a 6-methylpyridin-3-yl (6-methylnicotinyl) group. Its molecular formula is C₁₄H₁₃NO₂, with a molecular weight of 227.26 g/mol [1]. The systematic IUPAC name follows substitutive nomenclature principles (P-61) where "benzoic acid" serves as the parent hydride and "3-(6-methylpyridin-3-yl)" denotes substitution at the meta-position of the benzene ring [8]. Alternative names include meta-(6-methyl-3-pyridyl)benzoic acid and 3-(6-methylnicotinoyl)benzoic acid, though the systematic name is preferred.
Key structural descriptors include:
CC1=NC=C(C=C1)C2=CC=CC(=C2)C(=O)O
[4] YUBDHBCHHWPSJE-UHFFFAOYSA-N
(for the oxygen-linked variant illustrating similar stereochemistry) [4] Table 1: Nomenclature and Identifiers
Descriptor | Value | Source |
---|---|---|
Systematic IUPAC Name | 3-[(6-Methylpyridin-3-yl)methyl]benzoic acid | PubChem [1] |
Molecular Formula | C₁₄H₁₃NO₂ | PubChem [1] |
CAS Registry Number | Not explicitly listed (closest analog: 863921-57-7 for 3-(6-methoxypyridin-3-yl)benzoic acid) | BLD Pharm [3] |
SMILES | CC1=NC=C(C=C1)C2=CC(=CC=C2)C(=O)O | PubChem [1] |
The compound emerged as a scaffold in late 20th-century heterocyclic chemistry, paralleling advances in cross-coupling methodologies. Benzoic acid derivatives have been fundamental since the 16th century, initially isolated from gum benzoin [6]. Pyridine motifs gained prominence in drug design due to their bioisosteric properties, mimicking benzene rings while enhancing solubility and hydrogen-bonding capacity [9]. The fusion of these units—via Suzuki-Miyaura or Stille coupling—allowed precise spatial orientation of pharmacophores.
Historically, analogs like 3-(pyridin-2-yl)benzoic acid (CAS 4467-07-6) were synthesized to study metal-chelating complexes [5]. The 6-methyl variant specifically gained traction as a precursor to kinase inhibitors, leveraging the methyl group’s metabolic stability and lipophilicity modulation. Its role expanded in fragment-based drug discovery (FBDD), where its moderate size (MW ≈ 227) and polarity (cLogP ~2.0–2.5) met criteria for "lead-like" scaffolds [9]. Unlike early pyridinone drugs (e.g., milrinone), it serves as a synthetic intermediate rather than a direct therapeutic agent.
This compound’s utility stems from orthogonal reactivity: the carboxylic acid enables peptide coupling or esterification, while the methylpyridine allows electrophilic substitution or coordination chemistry. Key applications include:
Synthetic Intermediates
Material Science and Coordination Chemistry
Pharmacophore Hybridization
Table 2: Key Physicochemical Properties
Property | Value | Measurement Context |
---|---|---|
Lipophilicity (LogP) | 2.03–2.45 (consensus) | Predicted via XLOGP3/iLOGP [5] |
Hydrogen Bond Acceptors | 3 | Molecular formula analysis |
Hydrogen Bond Donors | 1 | Carboxylic acid moiety |
Topological PSA | 50.19 Ų | Computational modeling [5] |
Rotatable Bonds | 2 | Between aromatic rings |
This scaffold’s versatility ensures continued relevance in developing agrochemicals, metal-organic frameworks, and bioactives, exemplified by commercial availability from specialty suppliers (e.g., Ambeed, BLD Pharm) [3] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1